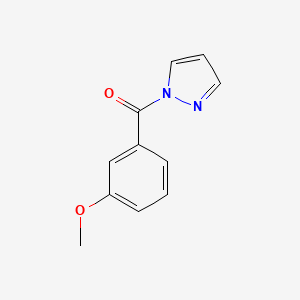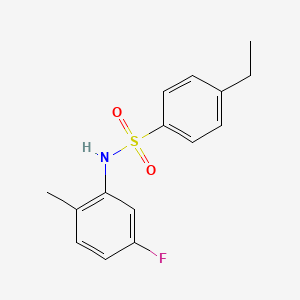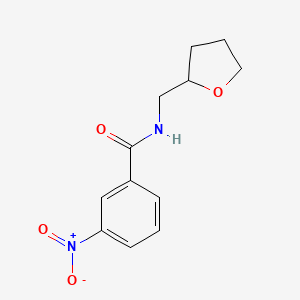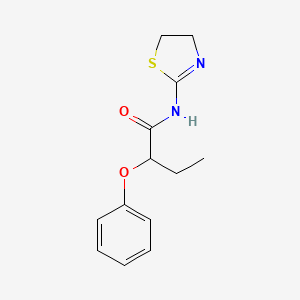![molecular formula C20H25NO B14932235 2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide](/img/structure/B14932235.png)
2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(tricyclo[3311~3,7~]dec-1-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 2-phenyl-N-(tricyclo[3311~3,7~]dec-1-yl)cyclopropanecarboxamide involves multiple stepsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the tricyclic structure . Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in structural biology.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide can be compared with other tricyclic compounds such as:
1-Phenyladamantane: Similar in structure but lacks the cyclopropanecarboxamide group.
2-Nitroadamantane: Contains a nitro group instead of the phenyl and cyclopropanecarboxamide groups.
Bis(tricyclo[3.3.1.1~3,7~]dec-1-yl)disulfide: Contains a disulfide linkage instead of the cyclopropanecarboxamide group .
These comparisons highlight the unique structural features and reactivity of this compound.
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H25NO/c22-19(18-9-17(18)16-4-2-1-3-5-16)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,13-15,17-18H,6-12H2,(H,21,22) |
InChI Key |
MQPGNHOUIMXJOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4CC4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(thiophen-2-ylmethyl)carbamoyl]amino}benzoate](/img/structure/B14932154.png)
![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932157.png)



![N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B14932194.png)
![(2-methylfuran-3-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B14932199.png)


![(4-Benzylpiperidin-1-yl)[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932220.png)

![N-propylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14932228.png)

![N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B14932254.png)
